
Leukotriène B3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R,6E,8Z,10E,12S)-5,12-dihydroxyicosa-6,8,10-trienoic acid, also known as 5,12-diHOME, is a novel polyunsaturated fatty acid (PUFA) derived from omega-3 fatty acids. It is a member of the hydroxy fatty acid family and is found in a variety of foods including fish, flaxseed, and walnuts. 5,12-diHOME has recently been the focus of scientific research due to its potential physiological and biochemical effects.
Applications De Recherche Scientifique
- Maladies: Le LTB3 est impliqué dans diverses affections allergiques, notamment l'asthme (à la fois neutrophilique et sensible à l'aspirine), la rhinite allergique, la dermatite atopique, la conjonctivite allergique et l'anaphylaxie .
- Perspectives thérapeutiques: Les thérapies à base de LTB3 sont prometteuses pour la prise en charge des maladies allergiques .
- Activation des neutrophiles: Le LTB3 améliore la fonction des récepteurs du complément, la libération de lysozyme et la chimiotaxie des neutrophiles .
Maladies allergiques et inflammation
Stratégies anti-leukotriènes
Comparaison avec d'autres leukotriènes
Synthèse et caractérisation
Maladies inflammatoires au-delà des allergies
Voies de signalisation et orientations futures
Mécanisme D'action
Target of Action
LTB3 primarily targets leukotriene receptors, which are predominantly expressed by immune cells such as neutrophils, mast cells, macrophages, and dendritic cells . The high-affinity LTB4 receptor, BLT1, is one of the main targets of LTB3 .
Mode of Action
LTB3 interacts with its targets, particularly the BLT1 receptor, to stimulate various immune responses. Pharmacological studies have shown that BLT1 signaling stimulates degranulation, chemotaxis, and phagocytosis of neutrophils . This interaction results in changes in the immune response, contributing to both acute and chronic inflammation .
Biochemical Pathways
The synthesis of LTB3 involves the oxidation of arachidonic acid (AA) by the enzyme arachidonate 5-lipoxygenase . LTB3 is the LTA hydrolase metabolite of LTA3 in the leukotriene biosynthetic pathway . The production of LTB3 is usually accompanied by the production of other inflammatory mediators, such as histamine and prostaglandins .
Result of Action
The primary function of LTB3 is to recruit neutrophils to areas of tissue damage. It also promotes the production of inflammatory cytokines by various immune cells . Ltb3 is five times less potent than ltb4 in eliciting chemotaxis of human neutrophils .
Action Environment
Environmental factors can influence the action, efficacy, and stability of LTB3. For instance, the presence of other inflammatory mediators can enhance the effects of LTB3 . Moreover, the cellular environment, particularly the types of immune cells present, can also affect the action of LTB3 .
Analyse Biochimique
Biochemical Properties
Leukotriene B3 interacts with various enzymes, proteins, and other biomolecules. The synthesis of Leukotriene B3 is initiated by the enzyme 5-lipoxygenase (5-LO), which converts arachidonic acid into an unstable intermediate, 5-hydroperoxyeicosatetraenoic acid (5-HPETE), and then into the epoxide leukotriene A4 (LTA4) . LTA4 is then hydrolyzed by LTA4 hydrolase to form Leukotriene B3 .
Cellular Effects
Leukotriene B3 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Leukotriene B3 can elicit a dose- and time-dependent enhancement in complement receptors and release of lysozyme in human neutrophils .
Molecular Mechanism
Leukotriene B3 exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to specific G-protein-coupled receptors, leading to the activation of signal transduction cascades and the generation of second messengers .
Metabolic Pathways
Leukotriene B3 is involved in the leukotriene biosynthetic pathway . This pathway begins with the hydrolysis of arachidonic acid from membrane phospholipids by phospholipase A2. The liberated arachidonic acid is then acted upon by 5-lipoxygenase to form LTA4, which can be further metabolized to form Leukotriene B3 .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of (5R,6E,8Z,10E,12S)-5,12-dihydroxyicosa-6,8,10-trienoic acid can be achieved through a multi-step process involving selective oxidation, ozonolysis, and reduction reactions.", "Starting Materials": [ "5-hexen-1-ol", "methyl 9-octadecenoate", "potassium permanganate", "sodium borohydride", "acetic acid", "hydrogen peroxide", "diethyl ether", "sodium sulfate", "potassium hydroxide", "ozone" ], "Reaction": [ { "Step 1": "Oxidation of 5-hexen-1-ol to 5-hexenoic acid using potassium permanganate in acetic acid and hydrogen peroxide", "Reagents": "5-hexen-1-ol, potassium permanganate, acetic acid, hydrogen peroxide", "Conditions": "reflux, 2 hours" }, { "Step 2": "Esterification of 5-hexenoic acid with methyl 9-octadecenoate using potassium hydroxide as a catalyst", "Reagents": "5-hexenoic acid, methyl 9-octadecenoate, potassium hydroxide", "Conditions": "reflux, 4 hours" }, { "Step 3": "Ozonolysis of the resulting ester to form a diacid intermediate", "Reagents": "methyl 9-octadecenoate diacid, ozone", "Conditions": "ozone gas, -78°C" }, { "Step 4": "Reduction of the diacid intermediate to (5R,6E,8Z,10E,12S)-5,12-dihydroxyicosa-6,8,10-trienoic acid using sodium borohydride in diethyl ether", "Reagents": "methyl 9-octadecenoate diacid, sodium borohydride, diethyl ether", "Conditions": "reflux, 6 hours" }, { "Step 5": "Purification of the resulting product using sodium sulfate and recrystallization", "Reagents": "sodium sulfate", "Conditions": "filtration, recrystallization" } ] } | |
Numéro CAS |
88099-35-8 |
Formule moléculaire |
C20H34O4 |
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
(5S,6E,8E,10Z,12R)-5,12-dihydroxyicosa-6,8,10-trienoic acid |
InChI |
InChI=1S/C20H34O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h7-8,10-11,14-15,18-19,21-22H,2-6,9,12-13,16-17H2,1H3,(H,23,24)/b8-7+,14-10-,15-11+/t18-,19-/m1/s1 |
Clé InChI |
NGTXCORNXNELNU-JSHWEIDYSA-N |
SMILES isomérique |
CCCCCCCC[C@H](/C=C\C=C\C=C\[C@H](CCCC(=O)O)O)O |
SMILES |
CCCCCCCCC(C=CC=CC=CC(CCCC(=O)O)O)O |
SMILES canonique |
CCCCCCCCC(C=CC=CC=CC(CCCC(=O)O)O)O |
Pictogrammes |
Flammable; Irritant |
Synonymes |
leukotriene B3 leukotriene B3, (S-(R*,R*-(E,E,Z)))-isomer LTB3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary biological activities of LTB3?
A1: LTB3 exhibits potent pro-inflammatory activities similar to Leukotriene B4 (LTB4). Research indicates LTB3 effectively enhances complement receptors type 1 (CR1) and type 3 (CR3) and triggers lysozyme release from human neutrophils (PMNs). []
Q2: How does LTB3 compare to LTB4 and LTB5 in terms of potency?
A2: LTB3 demonstrates comparable potency to LTB4 in inducing complement receptor enhancement and lysozyme release. Conversely, LTB5 proves to be significantly less potent, exhibiting approximately 100-fold less potency than LTB4 in CR1 and CR3 enhancement and a striking 10,000-fold lower potency in lysozyme release from human PMNs. []
Q3: Does LTB3 demonstrate chemotactic activity?
A3: Yes, LTB3 exhibits chemotactic activity, albeit with lower potency than LTB4. Specifically, it proves to be 5-fold less potent than LTB4 in inducing chemotaxis. []
Q4: What is the molecular formula and weight of LTB3?
A4: LTB3 possesses the molecular formula C20H32O4 and a molecular weight of 336.47 g/mol.
Q5: How is the identity of synthetically produced LTB3 confirmed?
A5: The identity of synthesized LTB3 is rigorously confirmed through Nuclear Magnetic Resonance (NMR) analysis, employing techniques such as proton homonuclear plot for connectivity determination and chemical shift assignments. []
Q6: How does the rigidity of the C-17-C-18 double bond in LTB5 affect its activity compared to LTB3 and LTB4?
A6: The rigidity imposed by the C-17-C-18 double bond in LTB5 significantly diminishes its activity compared to LTB3 and LTB4. This structural constraint is thought to hinder LTB5's interaction with the LTB4 receptor, resulting in its classification as a weak partial agonist. []
Q7: Can modifying the LTB4 molecule lead to potential antagonists for its receptor?
A7: Yes, research suggests that introducing rigidity in the C-17-C-18 region of the LTB4 molecule could be a promising strategy for developing antagonists targeting the LTB4 receptor. This approach exploits the observation that structural rigidity in this region, as seen in LTB5, significantly reduces agonist activity. []
Q8: What is the significance of studying the formation of 5-oxo-20:3 from Mead acid in relation to LTB3?
A8: Research highlights the potential for 5-oxo-6E,8Z,11Z-eicosatrienoic acid (5-oxo-20:3) formation from Mead acid, particularly under conditions of dietary essential fatty acid deficiency. [] This finding is significant because 5-oxo-20:3, along with its 8-trans isomer, exhibits potency comparable to 5-oxo-ETE in activating granulocytes. [] This cross-disciplinary insight links dietary factors, lipid metabolism, and inflammatory responses, potentially opening avenues for future research on LTB3 and related compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



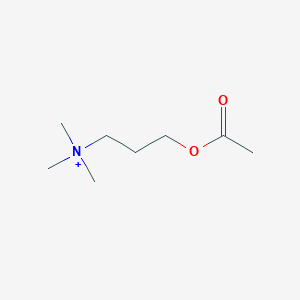

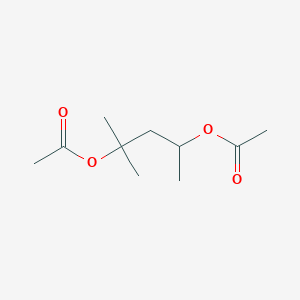
![[5-(3,4-Dichlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione](/img/structure/B162563.png)
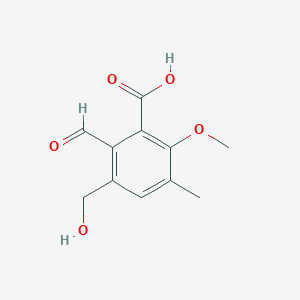
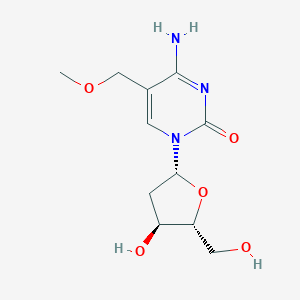
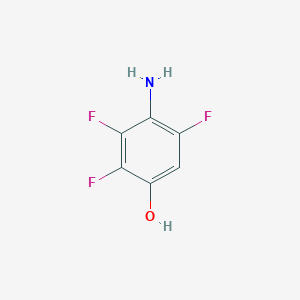
![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B162581.png)

![1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine](/img/structure/B162585.png)



